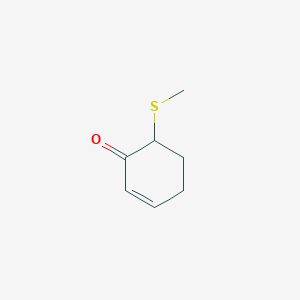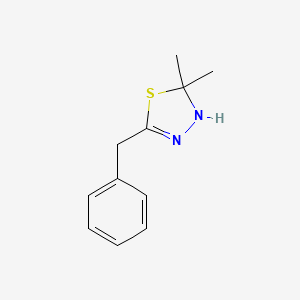
Wdjpvjpqifceao-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Perbromyl fluoride can be synthesized by the reaction of potassium perbromate with antimony pentafluoride in hydrofluoric acid. The reaction is as follows : [ \text{KBrO}_4 + 2\text{SbF}_5 + 3\text{HF} \rightarrow \text{BrO}_3\text{F} + \text{K[SbF}_6] + \text{H[SbF}_6\cdot\text{H}_2\text{O}} ]
Chemical Reactions Analysis
Perbromyl fluoride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to form perbromic acid and hydrofluoric acid. [ \text{BrO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{HBrO}_4 + \text{HF} ]
Scientific Research Applications
Perbromyl fluoride has various applications in scientific research:
Mechanism of Action
The mechanism by which Perbromyl fluoride exerts its effects involves its reactivity with water and other compounds. It acts as a source of bromine and fluorine atoms, which can participate in various chemical reactions .
Comparison with Similar Compounds
Perbromyl fluoride can be compared with other oxyfluorides such as Perchloryl fluoride (ClO3F) and Periodyl fluoride (IO3F). These compounds share similar structures but differ in their chemical properties and reactivity .
Properties
CAS No. |
90057-60-6 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
5-benzyl-2,2-dimethyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H14N2S/c1-11(2)13-12-10(14-11)8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
WDJPVJPQIFCEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(S1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
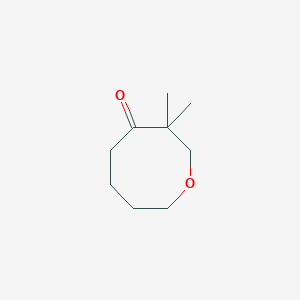
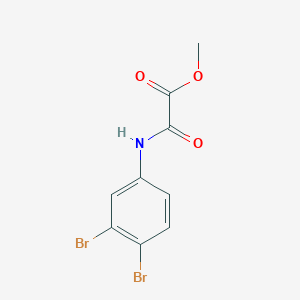
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
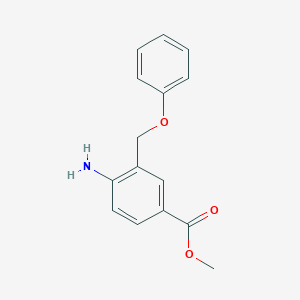
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
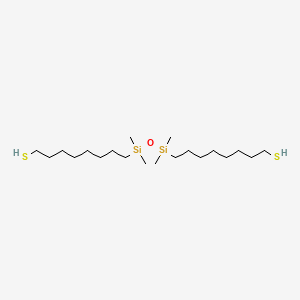
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)

